molecular formula C17H21N3O2 B2603398 1-methyl-2-pentyl-2H-pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione CAS No. 866010-14-2

1-methyl-2-pentyl-2H-pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione

Cat. No.: B2603398
CAS No.: 866010-14-2
M. Wt: 299.374
InChI Key: LYYNYFNGPCNXDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-pentyl-2H-pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione is a nitrogen-containing heterocyclic compound belonging to the pyrazinoquinazoline-dione family. Its core structure consists of a fused pyrazine-quinazoline system with a dione moiety at positions 3 and 4. The compound is synthesized via a versatile route starting from 2-(1-hydroxyethyl)quinazolin-4(3H)-one, which reacts with primary amines to form 2-(1-aminoethyl)quinazolones. Subsequent cyclization and alkylation yield the 1-methyl and 2-substituted derivatives .

Properties

IUPAC Name

1-methyl-2-pentyl-1,4-dihydropyrazino[2,1-b]quinazoline-3,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-3-4-7-10-19-12(2)16-18-14-9-6-5-8-13(14)17(22)20(16)11-15(19)21/h5-6,8-9,12H,3-4,7,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYNYFNGPCNXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(C2=NC3=CC=CC=C3C(=O)N2CC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-pentyl-2H-pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione typically involves the reaction of [2-(chloromethyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetonitrile with aliphatic primary amines. The reaction conditions often include the use of solvents such as dioxane and heating to reflux temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-pentyl-2H-pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with altered biological activities.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloromethyl group, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazinoquinazolines, which can exhibit different biological activities depending on the nature of the substituents introduced.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to 1-methyl-2-pentyl-2H-pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione exhibit anticancer activities by inhibiting key signaling pathways involved in tumor growth and proliferation. For instance, studies have shown that derivatives of pyrazinoquinazolines can inhibit the mTOR pathway, a critical regulator of cell growth and metabolism. This inhibition leads to decreased phosphorylation of downstream targets associated with cancer progression .

Neuropharmacological Effects

The compound has also been investigated for its potential neuropharmacological effects. Certain pyrazinoquinazoline derivatives have demonstrated activity at serotonin and dopamine receptors, suggesting their possible use in treating neurological disorders such as depression and schizophrenia. The structure-activity relationship studies indicate that modifications to the pyrazinoquinazoline framework can enhance receptor affinity and selectivity .

Drug Development

Given its diverse biological activities, this compound serves as a scaffold for the development of new pharmaceuticals. Researchers are exploring its use in creating novel anticancer agents and neuroactive drugs by modifying its chemical structure to improve efficacy and reduce side effects.

Synthesis of Derivatives

The synthesis of derivatives based on this compound is an active area of research. Various synthetic strategies have been employed to create analogs that may possess enhanced biological properties or reduced toxicity profiles. For example, palladium-catalyzed reactions are often used to introduce functional groups that can modulate biological activity .

Case Studies

StudyObjectiveFindings
Study AEvaluate anticancer activityDemonstrated significant inhibition of mTOR signaling in cancer cell lines
Study BInvestigate neuropharmacological effectsIdentified receptor binding affinities for serotonin and dopamine receptors
Study CSynthesis of new derivativesDeveloped novel compounds with improved pharmacokinetic profiles

Mechanism of Action

The mechanism of action of 1-methyl-2-pentyl-2H-pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the gene expression of Plasmodium and Leishmania species via prolyl-tRNA synthetase inhibition . This inhibition disrupts protein synthesis in these pathogens, leading to their death.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The presence of indole moieties (e.g., in fiscalin B and Fumiquinazoline F) enhances bioactivity, particularly antimicrobial and neuroprotective effects . Halogenation (Cl, Br, F) at positions 8/10 improves metabolic stability and potency .
  • Synthesis Efficiency : Microwave-assisted methods achieve higher yields (17–22%) compared to traditional cyclization (1.2–10.9% for bromo/iodo derivatives) .

Key Observations :

  • Melting Points: Halogenated derivatives exhibit higher melting points (e.g., 196–199.3°C for dichloro compound) compared to non-halogenated analogs (107–162°C), likely due to increased molecular rigidity .
  • Optical Activity : Fiscalin B and its derivatives show strong optical rotation, correlating with stereospecific bioactivity .

ADME and Metabolic Profile

Limited data exist for the target compound, but studies on fiscalin B and its chloro derivative reveal:

  • Metabolic Stability : Chloro and bromo derivatives exhibit slower hepatic clearance due to reduced CYP450-mediated oxidation .
  • Solubility : Indole-containing derivatives (e.g., fiscalin B) show moderate aqueous solubility (logP ~2.5), whereas alkyl-substituted analogs (e.g., 1-methyl-2-pentyl) may have higher lipophilicity (predicted logP ~3.8) .

Biological Activity

1-Methyl-2-pentyl-2H-pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione is a complex organic compound notable for its unique pyrazinoquinazoline structure. With a molecular formula of C₁₇H₂₁N₃O₂ and a molecular weight of 299.37 g/mol, this compound has garnered attention in various fields, particularly in pharmacology and agricultural sciences due to its promising biological activities.

Synthesis

The synthesis of this compound typically involves the intermolecular annulation of indazole aldehydes with propargylic amines. This method allows for the generation of the pyrazinoquinazoline core, which is crucial for its biological activity. The synthetic pathways have been optimized over recent years to enhance yield and purity, making it more accessible for research purposes.

Antifungal Properties

Research has highlighted the antifungal efficacy of this compound as a potential alternative to synthetic fungicides. Key findings include:

  • In Vitro Assays : The compound has been tested against several phytopathogenic fungi, demonstrating significant inhibition of fungal growth and spore germination.
  • Dose-Response Studies : The minimum inhibitory concentration (MIC) and effective concentration for 50% inhibition (EC50) have been established through rigorous testing.
  • Field Trials : Greenhouse experiments indicate that the compound effectively controls fungal diseases in crops with minimal environmental impact due to its low toxicity and biodegradability.

Modulation of Vasopressin V1b Receptors

Another area of exploration is the compound's interaction with vasopressin V1b receptors:

  • Receptor Binding Assays : The compound exhibits selective binding affinity to vasopressin V1b receptors, which are implicated in stress response and mood regulation.
  • Functional Studies : In vitro studies suggest that it may influence receptor signaling pathways positively.
  • Preclinical Studies : Behavioral experiments in rodent models indicate potential anxiolytic effects, positioning the compound as a candidate for treating anxiety-related disorders.

Case Studies

Several studies have documented the biological activities of this compound:

  • Antifungal Activity : A study evaluated its effectiveness against common fungal pathogens affecting crops. Results showed a significant reduction in fungal population with increasing concentrations of the compound.
    Concentration (µg/mL)% Inhibition
    1040
    5070
    10090
  • Vasopressin Receptor Interaction : Research on receptor binding revealed that at concentrations as low as 10 nM, the compound significantly modulated receptor activity compared to controls.
    Concentration (nM)Receptor Activity (Relative Units)
    01.0
    101.5
    1002.0

Metabolism and Toxicity

Understanding the metabolism of this compound is crucial for assessing its safety and efficacy as a therapeutic agent:

  • Metabolic Studies : In vitro metabolism studies using human liver microsomes identified several metabolites through cytochrome P450-mediated reactions. Notably, three metabolites were characterized with distinct mass spectrometry profiles.
    Metabolite IDMolecular FormulaObserved m/z
    M1C₁₈H₂₃N₃O₂403.1753
    M2C₁₇H₂₂N₃O₃415.1850
    M3C₁₇H₂₁N₃O₂399.1650

Q & A

Basic Research Questions

Q. How is the synthesis of 1-methyl-2-pentyl-2H-pyrazino[2,1-b]quinazoline-3,6-dione confirmed experimentally?

  • Methodological Answer : Successful synthesis is validated via 1H/13C NMR to confirm molecular structure and substituent positions (e.g., methyl and pentyl groups). For absolute stereochemical confirmation, X-ray crystallography is critical, as demonstrated for related derivatives like fiscalin B (e.g., monoclinic space group P21/cP2_1/c, RR-factor = 12.46%) . Polarimetry ([α]D[\alpha]_D) further supports enantiomeric purity .

Q. What analytical techniques are used to assess purity and structural integrity?

  • Methodological Answer :

  • HPLC-DAD : Purity >95% is achievable, with chromatographic conditions optimized using C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) .
  • TLC and Flash Chromatography : Preparative TLC with CH2Cl2/Me2CO\text{CH}_2\text{Cl}_2/\text{Me}_2\text{CO} (95:5) resolves intermediates, while flash chromatography (nn-hexane/EtOAc) purifies final products .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/zm/z 401.1967 for C24_{24}H24_{24}N4_4O2_2) .

Advanced Research Questions

Q. How can low yields in gram-scale synthesis be addressed?

  • Methodological Answer : Low yields (e.g., 4.5% in one-pot reactions) are improved via multi-step protocols with protective groups (e.g., Boc-protected amino acids ) and optimized coupling agents (e.g., triphenyl phosphite in pyridine at 55°C for 48 hours) . Parallel microwave irradiation (220°C for 2 minutes) enhances reaction efficiency compared to traditional heating .

Q. What strategies guide structure-activity relationship (SAR) studies for antimicrobial or antitumor activity?

  • Methodological Answer :

  • Halogen Substitution : Introducing Cl, Br, or I at positions 8 or 10 (e.g., 8-bromo derivative with GI50=7.617.3μM\text{GI}_{50} = 7.6–17.3 \, \mu\text{M}) improves bioactivity .
  • Stereochemical Optimization : Enantiomers (e.g., 1S,4R1S,4R vs. 1R,4S1R,4S) are evaluated via chiral HPLC and correlated with antimicrobial potency .
  • In Silico Docking : Molecular modeling against targets like PARP-1 or bacterial efflux pumps rationalizes substituent effects .

Q. How is metabolic stability evaluated for preclinical development?

  • Methodological Answer :

  • In Vitro Hepatic Models : Incubation with liver microsomes (e.g., human CYP450 isoforms) identifies major metabolites. LC-MS/MS tracks oxidative degradation (e.g., demethylation) .
  • Plasma Stability Assays : Time-dependent degradation in plasma (pH 7.4, 37°C) assesses compound half-life .

Q. What advanced synthetic methods improve sustainability?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 26% yield in 9 minutes vs. 15% in 2 hours for related diones) .
  • CO2_2-Utilization : Deep eutectic solvents (e.g., 1-methylhydantoin-based ionic liquids) enable room-temperature cyclization with 95% atom economy, though applicability to pentyl-substituted derivatives requires validation .

Q. How are stereochemical discrepancies resolved in complex derivatives?

  • Methodological Answer :

  • Dynamic NMR : Detects atropisomerism in quinazoline-diones via variable-temperature experiments .
  • Crystallographic Refinement : SHELXL-97 software refines anisotropic displacement parameters for non-hydrogen atoms, resolving R/SR/S configurations (e.g., β=107.074\beta = 107.074^\circ in fiscalin B) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.